molecular formula C8H8ClFO2 B8032591 2-Chloro-3-ethoxy-6-fluorophenol

2-Chloro-3-ethoxy-6-fluorophenol

Cat. No.: B8032591
M. Wt: 190.60 g/mol
InChI Key: LOSUXHGHMIOAJX-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxy-6-fluorophenol is a halogenated phenolic compound featuring a chloro (-Cl) substituent at position 2, an ethoxy (-OCH₂CH₃) group at position 3, and a fluoro (-F) substituent at position 6 on the aromatic ring. Its molecular structure combines electron-withdrawing (Cl, F) and electron-donating (ethoxy) groups, resulting in unique physicochemical properties.

Properties

IUPAC Name

2-chloro-3-ethoxy-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-2-12-6-4-3-5(10)8(11)7(6)9/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSUXHGHMIOAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-6-fluorophenol typically involves the introduction of chloro, ethoxy, and fluoro groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative is reacted with appropriate halogenating and alkylating agents under controlled conditions. For example, starting with 2-chloro-6-fluorophenol, ethoxylation can be achieved using ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethoxy-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while nucleophilic substitution can result in the replacement of chloro or fluoro groups with other functional groups.

Scientific Research Applications

2-Chloro-3-ethoxy-6-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxy-6-fluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro, ethoxy, and fluoro groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2-Fluorophenol (CAS 367-12-4)
  • Structure : A single fluorine substituent at position 2.
  • Key Differences : Lacks chloro and ethoxy groups.
  • Impact: Reduced steric hindrance and lower acidity (pKa ~8.3) compared to 2-Chloro-3-ethoxy-6-fluorophenol, where Cl and F enhance acidity via electron withdrawal .
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6)
  • Structure : Chloro (position 2), fluoro (position 6), and trifluoromethyl (-CF₃, position 4).
  • Key Differences : Replaces ethoxy with CF₃, a stronger electron-withdrawing group.
  • Impact : Higher lipophilicity (logP ~3.1) and acidity (pKa ~4.5) due to CF₃’s inductive effect, making it more reactive in electrophilic substitution than the ethoxy-containing target compound .
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 140-49-8)
  • Structure : Chloro-fluoro-benzyloxy group linked to a benzaldehyde moiety.
  • Key Differences: The ethoxy group in this compound is replaced by a benzyloxy-aldehyde chain.

Physicochemical Properties: Inferred Trends

Compound Name Substituents logP (Predicted) Acidity (pKa) Key Applications
This compound Cl (2), OCH₂CH₃ (3), F (6) ~2.8 ~6.9 Pharmaceutical intermediates
2-Fluorophenol F (2) ~1.5 ~8.3 Agrochemical synthesis
2-Chloro-6-fluoro-4-(CF₃)phenol Cl (2), F (6), CF₃ (4) ~3.1 ~4.5 Polymer stabilizers
2-Methoxyethanol -OCH₃ (2) ~-0.7 N/A Solvent, fuel additives

Notes:

  • logP: The ethoxy group in this compound increases hydrophobicity compared to 2-Fluorophenol but remains less lipophilic than CF₃-containing analogs.
  • Acidity: The combined electron-withdrawing effects of Cl and F lower the pKa relative to simple fluorophenols.

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